9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide (±)-SKF 81297 is a selective agonist of the dopamine D1-like receptor (Ki = 1.9 nM). It demonstrates comparatively lower binding affinity for the dopamine D2, dopamine D3, serotonin 5-HT2A, and adrenergic α2 receptors (Kis = 1,272, >10,000, 955, and 509 nM, respectively). Activation of dopamine D1-like receptors by selective agonists such as (±)-SKF 81297 have been implicated in initiating a cascade of signaling events leading to reward-related incentive learning.

Brand Name: Vulcanchem
CAS No.: 67287-39-2
VCID: VC21197462
InChI: InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H
SMILES: C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br
Molecular Formula: C16H17BrClNO2
Molecular Weight: 370.7 g/mol

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

CAS No.: 67287-39-2

Cat. No.: VC21197462

Molecular Formula: C16H17BrClNO2

Molecular Weight: 370.7 g/mol

* For research use only. Not for human or veterinary use.

9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide - 67287-39-2

Specification

Description (±)-SKF 81297 is a selective agonist of the dopamine D1-like receptor (Ki = 1.9 nM). It demonstrates comparatively lower binding affinity for the dopamine D2, dopamine D3, serotonin 5-HT2A, and adrenergic α2 receptors (Kis = 1,272, >10,000, 955, and 509 nM, respectively). Activation of dopamine D1-like receptors by selective agonists such as (±)-SKF 81297 have been implicated in initiating a cascade of signaling events leading to reward-related incentive learning.

CAS No. 67287-39-2
Molecular Formula C16H17BrClNO2
Molecular Weight 370.7 g/mol
IUPAC Name 9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Standard InChI InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H
Standard InChI Key RMIJGBMRNYUZRG-UHFFFAOYSA-N
SMILES C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br
Canonical SMILES C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br
Appearance Assay:≥98%A crystalline solid

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